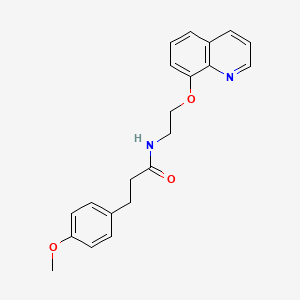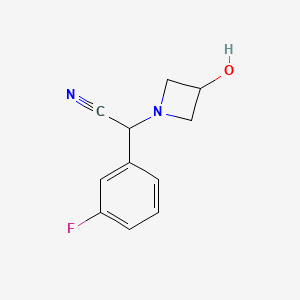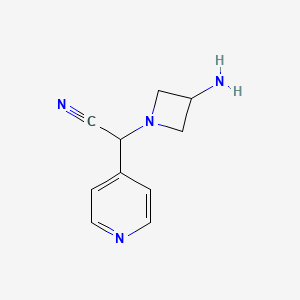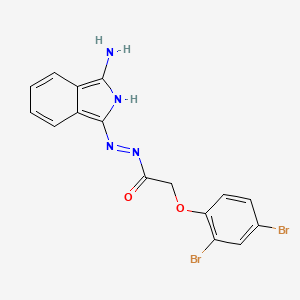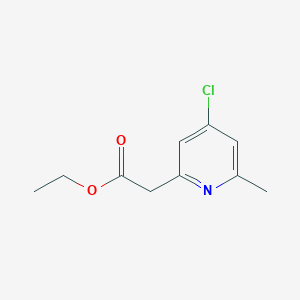
Ethyl 2-(4-chloro-6-methylpyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methylpyridine-2-acetic acid ethyl ester: is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylpyridine-2-acetic acid ethyl ester typically involves the esterification of 4-chloro-6-methylpyridine-2-acetic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-6-methylpyridine-2-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 4-chloro-6-methylpyridine-2-acetic acid ethyl ester is used as an intermediate for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as precursors for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 4-chloro-6-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
類似化合物との比較
Comparison: Compared to similar compounds, 4-chloro-6-methylpyridine-2-acetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for applications where other similar compounds may not be as effective.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(4-chloro-6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-9-5-8(11)4-7(2)12-9/h4-5H,3,6H2,1-2H3 |
InChIキー |
ZPXQOGKJSWAWFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


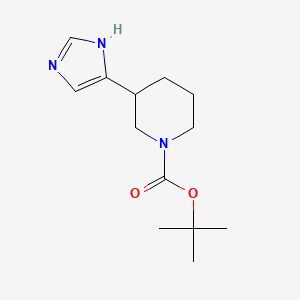
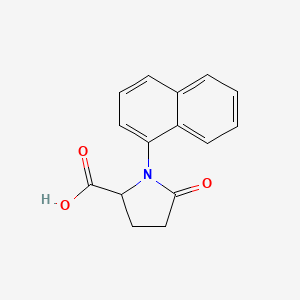



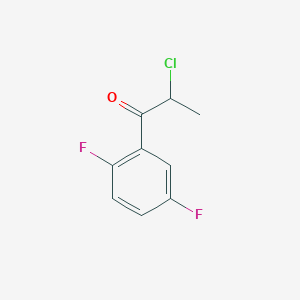
![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
